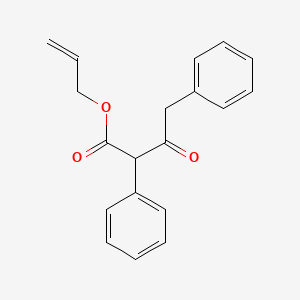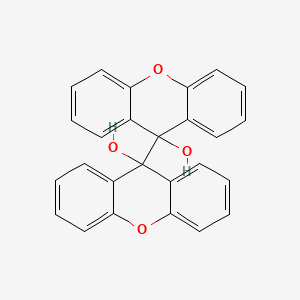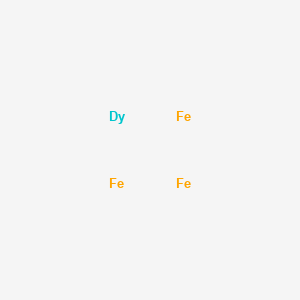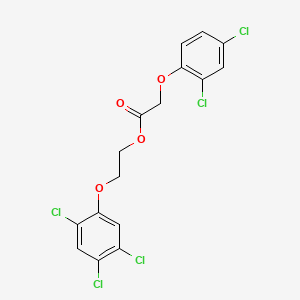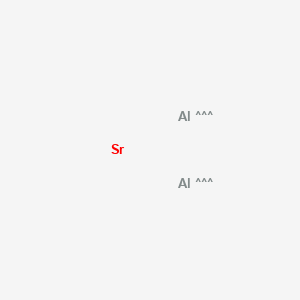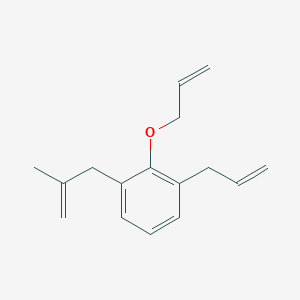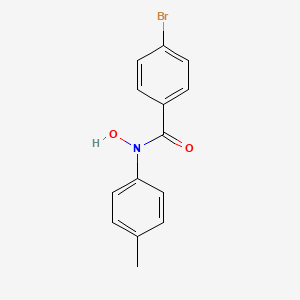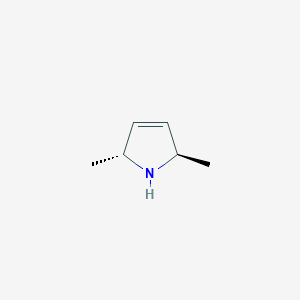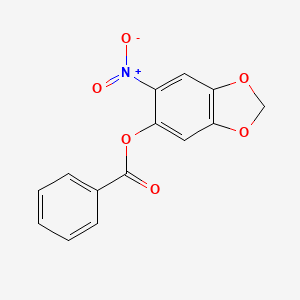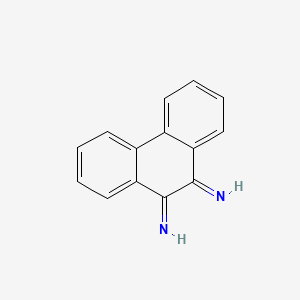
Phenanthrene-9,10-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene-9,10-diimine is an organic compound with the molecular formula C14H10N2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where the 9 and 10 positions are substituted with imine groups. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming complexes with various metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenanthrene-9,10-diimine can be synthesized through the reaction of 9,10-phenanthrenequinone with aniline derivatives. For instance, the reaction of 9,10-phenanthrenequinone with 2,6-dimethylaniline in the presence of titanium tetrachloride and 1,4-diazabicyclo[2.2.2]octane (DABCO) at 140°C yields the desired diimine compound . Another method involves the reaction of 2,4,6-trimethylaniline (mesitylaniline) with 9,10-phenanthrenequinone in anhydrous toluene using titanium tetrachloride as a catalyst at room temperature .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Phenanthrene-9,10-diimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it back to phenanthrene or its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the imine groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst like Raney nickel is often used.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-dihydrophenanthrene.
Substitution: Halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
Phenanthrene-9,10-diimine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand, forming complexes with metals such as nickel, chromium, cobalt, and copper.
Material Science:
Biochemistry: Its derivatives are explored for their potential biological activities, including interactions with enzymes and proteins.
Mécanisme D'action
The mechanism of action of Phenanthrene-9,10-diimine primarily involves its role as a ligand in coordination complexes. It can donate electron pairs from the nitrogen atoms to metal centers, forming stable complexes. These complexes can exhibit unique electronic properties and reactivity, making them useful in catalysis and material science .
Comparaison Avec Des Composés Similaires
1,2-Bis(imino)acenaphthene (BIAN): A well-studied redox-active ligand with similar coordination properties.
Phenanthrenequinone: The parent compound from which Phenanthrene-9,10-diimine is derived.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with different reactivity.
Uniqueness: this compound is unique due to its fused aromatic system combined with the steric and electronic effects of the imine groups. This combination allows for the formation of a broad range of metal complexes with varying electronic properties and reactivity .
Propriétés
Numéro CAS |
5665-52-1 |
|---|---|
Formule moléculaire |
C14H10N2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
phenanthrene-9,10-diimine |
InChI |
InChI=1S/C14H10N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H |
Clé InChI |
ASBFNPBREVZDOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=N)C2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


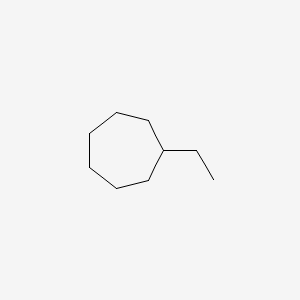
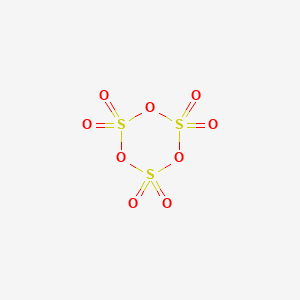
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)
